molecular formula C21H17N3O4 B13561152 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid

Cat. No.: B13561152
M. Wt: 375.4 g/mol
InChI Key: APEKRBFYLOPPIG-UHFFFAOYSA-N
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Description

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a pyrrolo[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with the Fmoc group, followed by cyclization to form the pyrrolo[3,4-c]pyrazole core. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid apart from similar compounds is its specific structural features, which confer unique reactivity and biological activity. The presence of the pyrrolo[3,4-c]pyrazole core and the Fmoc group allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid

InChI

InChI=1S/C21H17N3O4/c25-20(26)19-16-9-24(10-18(16)22-23-19)21(27)28-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,17H,9-11H2,(H,22,23)(H,25,26)

InChI Key

APEKRBFYLOPPIG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NN=C2C(=O)O

Origin of Product

United States

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